Benzyl 4-(methylamino)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-(methylamino)piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the benzyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various substituted piperidines.
Scientific Research Applications
Benzyl 4-(methylamino)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl 4-(methylamino)methylpiperidine-1-carboxylate: Similar structure but with a different substitution pattern.
4-Benzylpiperidine: A related compound with similar applications but different chemical properties.
Uniqueness: Benzyl 4-(methylamino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
benzyl 4-(methylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMMXAXGJCWGTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595198 |
Source
|
Record name | Benzyl 4-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405057-75-2 |
Source
|
Record name | Benzyl 4-(methylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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